molecular formula C14H11N3O7 B2792410 2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid CAS No. 65462-58-0

2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid

Cat. No. B2792410
CAS RN: 65462-58-0
M. Wt: 333.256
InChI Key: NQRNJEKLTYBGEW-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid , also known by its IUPAC name 3-(3-methoxyphenyl)-beta-alanine , is a chemical compound with the molecular formula C₁₀H₁₃NO₃ . It falls under the category of organic acids and is characterized by its dinitrobenzoic acid structure. The compound exhibits interesting properties due to the presence of both nitro and methoxy functional groups.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview:




  • Starting Materials : The synthesis typically begins with commercially available starting materials, including 3-methoxyaniline and 3,5-dinitrobenzoic acid .




  • Reaction Steps :



    • Amination : The amino group is introduced by reacting 3-methoxyaniline with an appropriate reagent.

    • Amide Formation : The amino group reacts with 3,5-dinitrobenzoic acid to form the amide linkage.

    • Acidification : The resulting amide is then acidified to yield the final product.




  • Purification : The compound is purified using techniques such as recrystallization or column chromatography.





Molecular Structure Analysis

The molecular structure of 2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid consists of a benzene ring with a methoxy group (–OCH₃) attached at the para position and two nitro groups (–NO₂) at the meta and para positions. The amino group (–NH₂) is linked to the benzene ring via a carboxylic acid group (–COOH).



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Hydrolysis : The amide linkage can undergo hydrolysis under acidic or basic conditions.

  • Substitution Reactions : The amino group can be substituted with other functional groups.

  • Reduction : The nitro groups can be reduced to amino groups.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (which can be found in literature).

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

  • Color : The compound may appear yellow or orange due to the presence of nitro groups.


Safety And Hazards


  • Warning : The compound may cause skin and eye irritation.

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.

  • Storage : Store it in a cool, dry place away from direct sunlight.


Future Directions

Research on 2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid could explore:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Synthetic Modifications : Design derivatives with improved properties.

  • Environmental Impact : Assess its environmental fate and toxicity.


properties

IUPAC Name

2-(3-methoxyanilino)-3,5-dinitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O7/c1-24-10-4-2-3-8(5-10)15-13-11(14(18)19)6-9(16(20)21)7-12(13)17(22)23/h2-7,15H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRNJEKLTYBGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid

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